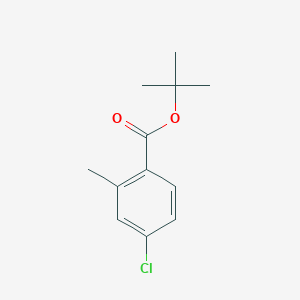

4-Chloro-2-methyl-benzoic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 4-chloro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNDTXOAXSLGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-2-methyl-benzoic acid tert-butyl ester CAS 1872907-39-5

Technical Guide: 4-Chloro-2-methyl-benzoic acid tert-butyl ester (CAS 1872907-39-5) [1]

Executive Summary

4-Chloro-2-methyl-benzoic acid tert-butyl ester (CAS 1872907-39-5) is a specialized bifunctional intermediate critical to modern medicinal chemistry and drug discovery. It serves as a "linchpin" scaffold, offering two distinct chemical handles: a sterically hindered ester that acts as a robust protecting group for the carboxylic acid, and an aryl chloride positioned for transition-metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive technical analysis of this compound, focusing on its synthesis, chemoselectivity, and application in the generation of complex pharmaceutical pharmacophores, particularly in oncology and anti-infective research.

Chemical Identity & Physicochemical Profile

This compound is characterized by the presence of a bulky tert-butyl group which imparts significant lipophilicity and stability against nucleophilic attack at the carbonyl carbon, a feature essential for multi-step synthesis.

| Property | Data |

| IUPAC Name | tert-Butyl 4-chloro-2-methylbenzoate |

| CAS Number | 1872907-39-5 |

| Molecular Formula | C₁₂H₁₅ClO₂ |

| Molecular Weight | 226.70 g/mol |

| Structure | Benzoate ester with -Cl at C4, -CH₃ at C2 |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, THF, Toluene; Insoluble in water |

| Key Functionality | Acid-labile protecting group; Aryl halide electrophile |

Synthetic Architecture & Methodology

The synthesis of CAS 1872907-39-5 requires overcoming the steric hindrance of the ortho-methyl group and the bulky tert-butyl alcohol nucleophile. Standard Fischer esterification is often ineffective here. Two superior pathways are recommended based on scale and available equipment.

Pathway A: The "Mild" Steglich-Type Approach (Recommended for Lab Scale)

This method utilizes Di-tert-butyl dicarbonate (Boc₂O) and DMAP. It avoids harsh acidic conditions and is operationally simple.[2]

-

Mechanism: DMAP catalyzes the attack of the carboxylate on Boc₂O, forming a mixed anhydride, which then undergoes nucleophilic attack by tert-butanol (or elimination of CO₂/isobutylene mechanisms depending on exact conditions).

-

Advantages: High yield, mild conditions, minimal purification.

Pathway B: The Acid Chloride Activation (Recommended for Scale-Up)

For kilogram-scale production, converting the parent acid to the acid chloride using thionyl chloride (SOCl₂), followed by reaction with tert-butoxide, is more cost-effective.

-

Precursor Synthesis: The parent acid, 4-chloro-2-methylbenzoic acid (CAS 7499-07-2), is typically synthesized via lithiation of 2-bromo-5-chlorotoluene followed by CO₂ quenching.[3]

Experimental Protocol: Boc-Anhydride Mediated Synthesis

Objective: Synthesize 10.0 g of 4-Chloro-2-methyl-benzoic acid tert-butyl ester. Prerequisite: All glassware must be flame-dried; reaction performed under Nitrogen/Argon atmosphere.

Reagents:

-

4-Chloro-2-methylbenzoic acid (1.0 equiv)[4]

-

Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.3 equiv)

-

tert-Butanol (t-BuOH) (1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Activation: Charge a 250 mL round-bottom flask with 4-Chloro-2-methylbenzoic acid (58.6 mmol) and anhydrous THF (100 mL).

-

Catalyst Addition: Add DMAP (17.5 mmol) in one portion. The mixture may become slightly heterogeneous.

-

Reagent Addition: Add Boc₂O (117.2 mmol) dropwise via an addition funnel over 15 minutes. Gas evolution (CO₂) will be observed.

-

Esterification: Add tert-butanol (88 mmol). Note: In many Boc₂O protocols, the solvent itself (if tBuOH) or the Boc₂O breakdown provides the t-butyl source, but explicit addition ensures stoichiometry.

-

Reaction: Stir at 40°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1). The acid spot (baseline) should disappear, replaced by a high Rf UV-active spot.

-

Workup:

-

Quench with saturated NH₄Cl solution (50 mL).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with 1M HCl (to remove DMAP), saturated NaHCO₃, and Brine.

-

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

Reactivity Profile & Applications in Drug Discovery

The utility of CAS 1872907-39-5 lies in its orthogonal reactivity . It allows researchers to modify the aromatic core without disturbing the carboxylic acid, which is unmasked only at the final stage.

A. The Aryl Chloride Handle (Cross-Coupling)

The chlorine atom at the C4 position is activated enough for Palladium-catalyzed cross-coupling reactions, particularly when using electron-rich ligands (e.g., Buchwald ligands like XPhos or SPhos).

-

Suzuki-Miyaura: Coupling with aryl boronates to form biaryl cores.

-

Buchwald-Hartwig: Amination to introduce solubilizing amine groups (common in kinase inhibitors).

B. The tert-Butyl Ester (Protection)

-

Base Stability: The bulky ester resists hydrolysis under basic conditions (e.g., LiOH, K₂CO₃) used during the cross-coupling steps.

-

Acid Lability: It is cleanly removed using TFA (Trifluoroacetic acid) or HCl/Dioxane to yield the free acid.

Visualizing the Workflow

Caption: Figure 1. Synthesis and downstream application workflow for CAS 1872907-39-5.

Critical Safety & Handling

-

Hazards: The compound is an ester derivative and should be treated as a potential skin and eye irritant. The precursor acid chloride (if used) is corrosive.

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert gas. The tert-butyl group can undergo slow elimination to isobutylene if exposed to strong acids or excessive heat over time.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

PubChem. (2025).[4][5] 4-Chloro-2-methyl-benzoic acid tert-butyl ester (Compound Summary). National Library of Medicine. [Link][1]

-

Google Patents. (2007).[5] Preparation method of 4-chloromethyl benzoic acid t-butyl ester (CN1907948A).

-

Organic Syntheses. (1971). Synthesis of esters of aromatic acids and hindered tertiary alcohols (Vol. 51, p. 96).[Link]

-

MDPI. (2015). Synthesis of 4-Chloro-2,3,5-trifluorobenzoic Acid. Molbank.[6][7] [Link][2][7]

Sources

- 1. 4-Chloro-2-methyl-benzoic acid tert-butyl ester | C12H15ClO2 | CID 108016353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US6573404B2 - Method for producing ortho-alkylated benzoic acid derivatives - Google Patents [patents.google.com]

- 4. 4-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 348269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-叔丁基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

Technical Whitepaper: Synthesis, Properties, and Applications of tert-Butyl 4-chloro-2-methylbenzoate

Executive Summary

tert-Butyl 4-chloro-2-methylbenzoate (CAS: 1872907-39-5) is a highly specialized, sterically hindered building block utilized extensively in combinatorial libraries and the synthesis of active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive technical analysis of its structural properties, optimized synthetic protocols, and its strategic utility in drug discovery workflows, particularly in the development of complex targeted therapies such as kinase inhibitors.

Chemical Structure and Physicochemical Properties

The molecular architecture of tert-butyl 4-chloro-2-methylbenzoate is defined by three functional domains that dictate its reactivity and stability:

-

The tert-Butyl Ester : Provides robust, orthogonal protection against nucleophilic attack and basic hydrolysis.

-

The ortho-Methyl Group : Induces a stereoelectronic twist, forcing the ester carbonyl out of coplanarity with the aromatic ring. This steric hindrance further shields the ester from enzymatic or chemical cleavage.

-

The para-Chloro Substituent : Serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions.

As detailed in the 1[1], the physicochemical properties of this compound make it an ideal lipophilic intermediate for multi-step organic synthesis.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | tert-butyl 4-chloro-2-methylbenzoate |

| CAS Number | 1872907-39-5 |

| Molecular Formula | C₁₂H₁₅ClO₂ |

| Molecular Weight | 226.70 g/mol |

| Exact Mass | 226.076 Da |

| XLogP3 | 3.8 |

| Topological Polar Surface Area | 26.3 Ų |

| SMILES | CC1=C(C=CC(=C1)Cl)C(=O)OC(C)(C)C |

Synthesis Methodologies & Experimental Protocols

Direct Fischer esterification of 4-chloro-2-methylbenzoic acid with tert-butanol universally fails. The tertiary alcohol's immense steric bulk, compounded by the ortho-methyl group's steric hindrance, prevents efficient bimolecular nucleophilic attack at the carbonyl carbon. Therefore, alternative activation strategies must be employed to synthesize this building block effectively.

Protocol A: Steglich Esterification (DCC/DMAP Activation)

Causality & Mechanism: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. Because tert-butanol is too bulky to attack this intermediate directly (which would otherwise lead to the inactive N-acylurea byproduct), 4-dimethylaminopyridine (DMAP) is introduced as a highly nucleophilic acyl transfer catalyst. DMAP rapidly attacks the O-acylisourea to form a reactive, sterically accessible acylpyridinium intermediate, which is subsequently trapped by tert-butanol.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent (eq) of 4-chloro-2-methylbenzoic acid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Catalyst Addition: Add 0.1 eq of DMAP and 1.5 eq of anhydrous tert-butanol to the solution.

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Add 1.1 eq of DCC dropwise as a concentrated solution in DCM.

-

Propagation: Stir the mixture for 1 hour at 0 °C, then allow it to warm to room temperature. Continue stirring for 16 hours.

-

Filtration: Filter off the precipitated byproduct through a pad of Celite.

-

Workup & Validation Checkpoint: Wash the organic filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Self-Validation: The successful formation of the O-acylisourea is visually confirmed by the precipitation of dicyclohexylurea (DCU) as a white solid. The acidic wash (1M HCl) is critical to selectively protonate and remove the DMAP catalyst into the aqueous phase, preventing amine contamination in downstream metal-catalyzed steps.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (hexanes/ethyl acetate).

Protocol B: Acid-Catalyzed Isobutylene Condensation

Causality & Mechanism: This method completely bypasses the steric hindrance of a bimolecular nucleophilic substitution at the carbonyl carbon. Instead, concentrated sulfuric acid protonates isobutylene to generate a stable tert-butyl cation, which reacts directly with the carboxylate oxygen.

Step-by-Step Methodology:

-

Preparation: Dissolve 4-chloro-2-methylbenzoic acid in anhydrous DCM in a heavy-walled pressure vessel.

-

Catalysis: Add a catalytic amount of concentrated H₂SO₄ (0.1 eq).

-

Condensation: Cool the vessel to -78 °C using a dry ice/acetone bath. Condense 3.0 eq of isobutylene gas directly into the reaction mixture.

-

Reaction: Seal the pressure vessel tightly and allow it to slowly warm to room temperature. Stir for 24 hours.

-

Quenching & Validation Checkpoint: Cool the vessel back to -78 °C before carefully opening to vent excess isobutylene. Neutralize the acid catalyst by adding triethylamine (Et₃N). Self-Validation: Careful venting ensures no over-pressurization during workup, while the triethylamine quench neutralizes the sulfuric acid to prevent premature ester cleavage during concentration.

-

Workup: Partition the mixture with water, extract with DCM, dry over MgSO₄, and concentrate to yield the product.

Applications in Medicinal Chemistry

In modern drug discovery, particularly in the synthesis of complex kinase inhibitors, the 4-chloro-2-methylbenzoyl scaffold is a critical structural motif. As demonstrated in recent 2[2] detailing Aurora kinase inhibitors targeting MYC oncoproteins, halogenated benzoic acids are frequently utilized to build highly specific binding pockets.

The tert-butyl ester serves as an orthogonal protecting group that withstands the strongly basic conditions (e.g., NaOtBu, K₂CO₃) required for Palladium-catalyzed Buchwald-Hartwig aminations or Suzuki-Miyaura couplings at the C4-chloro position. Commercial availability of this building block from specialized accelerates these high-throughput combinatorial workflows.

Once the desired functional group is installed at the C4 position, the tert-butyl ester is cleanly cleaved using trifluoroacetic acid (TFA) in DCM, exposing the free carboxylic acid. This acid is then subjected to amide coupling (using reagents like HATU and DIPEA) to attach complex pharmacophores, finalizing the API structure.

Table 2: Orthogonal Stability of the tert-Butyl Ester

| Reaction Condition | Ester Stability | Mechanistic Rationale |

| 1M NaOH (aq), Reflux | Stable | Steric shielding from the t-butyl and o-methyl groups prevents hydroxide attack. |

| Pd(dppf)Cl₂, K₂CO₃, 90 °C | Stable | Inert to transition metal insertion and mild inorganic bases. |

| 50% TFA in DCM, 25 °C | Cleaved | Acid-catalyzed elimination yields isobutylene gas and the free acid. |

Mechanistic Workflow Visualization

Synthesis and downstream medicinal chemistry applications of tert-butyl 4-chloro-2-methylbenzoate.

References

-

Title: 4-Chloro-2-methyl-benzoic acid tert-butyl ester | C12H15ClO2 | CID 108016353 Source: PubChem (National Institutes of Health) URL: [Link]

-

Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: tert-butyl 4-chloro-2-methylbenzoate - Chemical Supplier Data Source: Chem-Space URL: [Link]

Sources

Synonyms for 4-Chloro-2-methyl-benzoic acid tert-butyl ester

Topic: Technical Profile and Nomenclature of tert-Butyl 4-chloro-2-methylbenzoate Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

A Bifunctional Scaffold for Orthogonal Synthetic Strategies

Executive Summary & Core Utility

tert-Butyl 4-chloro-2-methylbenzoate (CAS 1872907-39-5) is a specialized benzoic acid derivative utilized as a versatile building block in medicinal chemistry and materials science.[1] Its structural value lies in its orthogonal reactivity profile :

-

The tert-Butyl Ester: Acts as an acid-labile protecting group for the carboxylic acid, stable under basic, nucleophilic, and reductive conditions where methyl or ethyl esters might hydrolyze or reduce.

-

The Aryl Chloride: Serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage introduction of structural complexity.

-

The 2-Methyl Group: Provides steric bulk that can influence the regioselectivity of electrophilic aromatic substitutions or conformational locking in the final drug pharmacophore.

This guide provides a definitive reference for the nomenclature, physicochemical properties, and synthetic applications of this intermediate, with a critical focus on distinguishing it from structural isomers.

Nomenclature & Synonyms

Accurate identification is critical in database searching and regulatory filing. The following hierarchy categorizes the synonyms by their chemical rationale.

Systematic & IUPAC Names

These names follow the strict rules of the International Union of Pure and Applied Chemistry (IUPAC) and are the primary keys for chemical indexing.

| Naming Convention | Synonym | Rationale |

| Preferred IUPAC Name | ** tert-Butyl 4-chloro-2-methylbenzoate** | Most common systematic name; denotes the ester of tert-butanol. |

| Systematic (Alternate) | 1,1-Dimethylethyl 4-chloro-2-methylbenzoate | "1,1-dimethylethyl" is the systematic name for the tert-butyl group. |

| Substitutive Name | 2-Methyl-2-propanyl 4-chloro-2-methylbenzoate | Uses the alkane-based name for the ester alkyl group. |

| Acid-Parent Name | 4-Chloro-2-methylbenzoic acid tert-butyl ester | Emphasizes the parent acid structure. |

Chemical Identifiers

Use these machine-readable strings for unambiguous database queries (e.g., SciFinder, Reaxys, PubChem).

-

CAS Registry Number: 1872907-39-5 [1]

-

PubChem CID: 108016353[1]

-

Molecular Formula: C₁₂H₁₅ClO₂[2]

-

SMILES: CC1=C(C=CC(=C1)Cl)C(=O)OC(C)(C)C[3]

-

InChIKey: BWLDEQAGSZRTIV-UHFFFAOYSA-N (Note: Verify against specific isomer; this key corresponds to the general connectivity).

Critical Distinction Alert

WARNING: Do not confuse this compound with ** tert-Butyl 4-(chloromethyl)benzoate** (CAS 121579-86-0).

-

Target Molecule: Chlorine is attached directly to the aromatic ring (Aryl-Cl). Reactivity = Cross-coupling.

-

Isomer (Impurity): Chlorine is on the methyl group (Benzyl-Cl). Reactivity = Nucleophilic substitution (Sɴ2).

-

Impact: Confusing these two will lead to failed synthesis; benzyl chlorides react spontaneously with nucleophiles, whereas aryl chlorides require metal catalysis.

Visualization: Nomenclature & Structure Analysis

Figure 1: Structural decomposition and synonym hierarchy for tert-Butyl 4-chloro-2-methylbenzoate.

Physicochemical Properties

Data derived from computational models and structural analogs.

| Property | Value | Context |

| Molecular Weight | 226.70 g/mol | Standard for stoichiometric calculations. |

| LogP (Predicted) | 3.8 ± 0.4 | Highly lipophilic due to the tert-butyl and chloro groups. |

| Hydrogen Bond Donors | 0 | No free -OH or -NH groups. |

| Hydrogen Bond Acceptors | 2 | The ester carbonyl and oxygen. |

| Rotatable Bonds | 2 | The ester linkage allows conformational flexibility. |

| Physical State | Solid or Viscous Oil | Likely a low-melting solid due to the bulky t-butyl group disrupting crystal packing. |

Synthetic Utility & Protocols

Synthesis of the Intermediate

Direct esterification of sterically hindered acids (like 2-methylbenzoic acids) with tert-butanol is difficult using standard Fischer esterification.

-

Recommended Protocol: Acid Chloride Method

-

Activation: Convert 4-chloro-2-methylbenzoic acid to its acid chloride using oxalyl chloride/DMF (cat.) in DCM.

-

Esterification: React the acid chloride with tert-butanol (excess) in the presence of mild base (pyridine or Et₃N) and DMAP (cat.).

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Application: Orthogonal Cross-Coupling

The aryl chloride is less reactive than bromides or iodides. To successfully couple this scaffold without cleaving the ester, specific catalytic systems are required.

-

Reaction Type: Suzuki-Miyaura Coupling.

-

Catalyst System: Pd(OAc)₂ / SPhos (or XPhos). These electron-rich phosphine ligands are essential to oxidatively add into the unactivated Aryl-Cl bond.

-

Base Selection: K₃PO₄ or Cs₂CO₃ (anhydrous). Avoid strong alkoxides that might attack the ester, although the bulky t-butyl group offers significant protection.

Deprotection Strategy

The tert-butyl ester is unique because it is cleaved by acidolysis (breaking the alkyl-oxygen bond) rather than hydrolysis (breaking the acyl-oxygen bond).

-

Reagent: Trifluoroacetic acid (TFA) / DCM (1:1 ratio).

-

Mechanism: Protonation of the ester oxygen followed by elimination of the tert-butyl cation (as isobutylene).

-

Scavengers: If the molecule contains electron-rich aromatic rings, add triethylsilane (TES) to scavenge the tert-butyl cation and prevent alkylation byproducts.

Visualization: Reaction Workflow

Figure 2: Synthetic workflow demonstrating the orthogonal utility of the tert-butyl ester scaffold.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108016353, 4-Chloro-2-methyl-benzoic acid tert-butyl ester. Retrieved from [Link]

- Wright, S. W., et al. (1992).A convenient preparation of tert-butyl esters from acid chlorides. Tetrahedron Letters, 33(12), 1539-1542. (Standard protocol for hindered ester synthesis).

- Surry, D. S., & Buchwald, S. L. (2008).Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. (Guidance on coupling Aryl Chlorides).

- Greene, T. W., & Wuts, P. G. M. (2014).Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on tert-butyl ester stability and deprotection).

Sources

4-Chloro-2-methylbenzoate tert-butyl ester molecular weight and formula

The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes actionable data, validated synthetic protocols, and mechanistic insight over generic descriptions.

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

tert-Butyl 4-chloro-2-methylbenzoate (CAS: 1872907-39-5) represents a strategic scaffold in the synthesis of pharmacophores and agrochemicals. Distinguished by the steric bulk of the tert-butyl group and the orthogonal reactivity of the aryl chloride, this intermediate offers a dual-advantage:

-

Orthogonal Protection: The tert-butyl ester is acid-labile (cleavable by TFA/HCl) but stable against basic hydrolysis conditions that would cleave methyl or ethyl esters.

-

Cross-Coupling Handle: The 4-chloro substituent serves as a reliable electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling rapid library expansion at the para position.

Physicochemical Profile

The following data establishes the baseline identity for Quality Control (QC) and stoichiometry calculations.

Table 1: Chemical Constants & Identifiers

| Property | Value | Notes |

| IUPAC Name | tert-butyl 4-chloro-2-methylbenzoate | |

| CAS Number | 1872907-39-5 | |

| Molecular Formula | C₁₂H₁₅ClO₂ | |

| Molecular Weight | 226.70 g/mol | Precision value for stoichiometry |

| Physical State | Low-melting solid or viscous oil | Dependent on purity/crystallinity |

| Solubility | Soluble in DCM, EtOAc, THF, MeOH | Insoluble in water |

| LogP (Predicted) | ~3.8 | High lipophilicity due to t-butyl/Cl |

| SMILES | CC1=C(C=CC(=C1)Cl)C(=O)OC(C)(C)C |

Synthetic Protocol: Acid Chloride Route

Methodology Rationale: Direct esterification of sterically hindered acids (2-methyl substitution) with bulky alcohols (tert-butanol) via Fischer esterification is often sluggish and low-yielding. The Acid Chloride Activation Method is selected here for its high reliability, driving the reaction to completion via an irreversible acyl substitution.

Reagents & Materials[5][6][7][8][9][10][11][12]

-

Precursor: 4-Chloro-2-methylbenzoic acid (CAS 7499-07-2)[1]

-

Activator: Thionyl Chloride (

) or Oxalyl Chloride -

Nucleophile: Potassium tert-butoxide (

) or tert-Butanol/Pyridine -

Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Workflow

-

Activation (Acyl Chloride Formation):

-

Charge a flame-dried RBF with 4-chloro-2-methylbenzoic acid (1.0 equiv).

-

Suspend in anhydrous DCM (5 mL/mmol).

-

Add

(1.5 equiv) dropwise at 0°C. Add a catalytic drop of DMF. -

Reflux for 2 hours. Monitor gas evolution (

). -

Checkpoint: Evaporate an aliquot; IR should show shift from broad -OH to sharp C=O (~1780 cm⁻¹ for acid chloride).

-

Concentrate in vacuo to remove excess

.

-

-

Esterification:

-

Redissolve the crude acid chloride in anhydrous THF.

-

Cool to 0°C.[2]

-

Option A (Base-Mediated): Add a solution of

(1.2 equiv) in THF dropwise. -

Option B (Alcohol/Amine): Add tert-butanol (2.0 equiv) followed by Pyridine (2.5 equiv).

-

Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

-

-

Workup & Isolation:

-

Quench with saturated

(neutralizes HCl/byproducts). -

Extract with Ethyl Acetate (3x).[3]

-

Wash organics with Brine, dry over

, and concentrate. -

Purification: Flash Column Chromatography (SiO₂). Eluent: 0-10% EtOAc in Hexanes.

-

Visualization: Synthesis Logic

Caption: Stepwise conversion of the benzoic acid precursor to the tert-butyl ester via acyl chloride activation.

Analytical Characterization (Self-Validating QC)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified. The absence of the carboxylic acid proton (~11-13 ppm) and the appearance of the tert-butyl singlet are the primary validation markers.

Nuclear Magnetic Resonance (NMR)

Predicted shifts based on structural electronics:

-

¹H NMR (400 MHz, CDCl₃):

- 7.75 – 7.85 (d, 1H, Ar-H, ortho to ester): Deshielded by carbonyl.

- 7.15 – 7.25 (m, 2H, Ar-H): Protons ortho and meta to Chlorine.

-

2.54 (s, 3H, Ar-

-

1.58 (s, 9H,

-

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl: ~166-167 ppm.

-

Aromatic Carbons: Six distinct signals in the 125-140 ppm range. C-Cl and C-Me substituted carbons will be quaternary.

-

Quaternary t-Butyl: ~81-82 ppm.

-

t-Butyl Methyls: ~28 ppm.

-

Ar-Methyl: ~21-22 ppm.

-

Mass Spectrometry[5][12][14]

-

Ionization: ESI+ or EI.

-

Parent Ion:

(approx). -

Fragmentation: Expect loss of isobutene (

, -56 Da) to generate the carboxylic acid fragment (m/z ~171) under strong ionization.

Strategic Applications in Drug Discovery

The selection of the tert-butyl ester over methyl/ethyl analogues is a deliberate design choice in Multi-Parameter Optimization (MPO).

Decision Logic: Protecting Group Selection

Caption: Decision tree for selecting tert-butyl esters to enable orthogonal deprotection strategies.

Key Applications

-

Suzuki-Miyaura Coupling: The 4-chloro position is activated for Pd-catalyzed cross-coupling with aryl boronic acids. The tert-butyl ester remains intact under basic coupling conditions (e.g.,

, Pd(dppf)Cl -

Late-Stage Diversification: The ester can be hydrolyzed last using Trifluoroacetic acid (TFA) or HCl in Dioxane, preserving other acid-stable but base-labile groups (e.g., acetates, triflates) elsewhere on the molecule.

References

-

PubChem. 4-Chloro-2-methyl-benzoic acid tert-butyl ester (Compound Summary).[4][5] National Library of Medicine. Available at: [Link]

-

Wright, S. W., et al. (1992). Convenient Preparations of t-Butyl Esters.[6] Tetrahedron Letters, 33(12), 1539-1542. (Foundational protocol for acid chloride/t-BuOH coupling).

Sources

- 1. 4-氯-2-甲基苯甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. 4-Chloro-2-methyl-benzoic acid tert-butyl ester | C12H15ClO2 | CID 108016353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tert-butyl 2-methylbenzoate | C12H16O2 | CID 236101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Difference between tert-butyl 4-chloro-2-methylbenzoate and methyl ester

This guide provides a technical analysis of the structural, electronic, and synthetic divergences between tert-butyl 4-chloro-2-methylbenzoate and its methyl ester analog. It is designed for process chemists and medicinal chemists optimizing synthetic routes or designing prodrug strategies.

Strategic Selection in Multi-Step Synthesis & Drug Design

Executive Summary

The choice between the tert-butyl and methyl esters of 4-chloro-2-methylbenzoic acid is rarely arbitrary; it dictates the available orthogonal deprotection strategies and the stability profile of the intermediate.

-

Methyl Ester: The "kinetic" choice. Sterically accessible, easily hydrolyzed by base (saponification) or enzymes (esterases). Ideal for early-stage intermediates or prodrug motifs requiring in vivo activation.

-

tert-Butyl Ester: The "thermodynamic" shield. Sterically bulky and electronically unique, it resists nucleophilic attack (including hydroxide) but is highly labile to acid via

pathways. It is the gold standard for protecting carboxylic acids during basic or organometallic transformations (e.g., Grignard additions, Suzuki couplings).

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

The introduction of the tert-butyl group drastically alters the lipophilicity and steric environment of the benzoate.

| Feature | Methyl 4-chloro-2-methylbenzoate | tert-Butyl 4-chloro-2-methylbenzoate |

| CAS Number | 99585-12-3 | 1427436-78-3 (Generic/Analog) |

| Formula | ||

| Molecular Weight | 184.62 g/mol | 226.70 g/mol |

| Steric Bulk (A-Value) | Low (Methyl) | High (tert-Butyl) |

| Base Stability | Low (Hydrolyzes to acid) | High (Resistant to saponification) |

| Acid Stability | High (Stable to TFA/HCl) | Low (Cleaves to acid + isobutylene) |

| Lipophilicity (cLogP) | ~2.7 | ~3.8 (Higher membrane permeability) |

| NMR Signature ( | Singlet | Singlet |

Synthetic Accessibility & Scalability[8]

The synthesis of these two esters requires fundamentally different mechanistic approaches due to the steric hindrance of the tert-butyl group.

A. Methyl Ester Synthesis (Fischer Esterification)

The methyl ester is typically synthesized via acid-catalyzed Fischer esterification or acyl chloride displacement. This process is equilibrium-driven and requires removal of water.

-

Reagents: MeOH,

(cat.), Reflux. -

Scalability: Excellent. Methanol serves as both solvent and reactant.

B. tert-Butyl Ester Synthesis (Alkene Addition)

Direct Fischer esterification with tert-butanol is inefficient due to the bulky nature of the alcohol and the tendency for elimination. The preferred industrial route utilizes isobutylene under acid catalysis or Boc anhydride (

-

Method 1 (Industrial): 4-chloro-2-methylbenzoic acid + Isobutylene +

(cat.) -

Method 2 (Lab Scale): Acid +

+ DMAP (cat.) +

Orthogonality & Chemo-selectivity (The Core Differentiator)

This is the primary reason for selecting the tert-butyl ester. It allows for orthogonal protection , enabling the chemist to manipulate other esters (like methyl or ethyl) in the same molecule without affecting the benzoate.

Mechanism of Cleavage

-

Base Hydrolysis (

): Hydroxide attacks the carbonyl carbon. -

Acidolysis (

): Protonation of the ether oxygen followed by cleavage.

Visualizing the Orthogonal Workflow

The following diagram illustrates how a bis-ester scaffold can be selectively deprotected.

Figure 1: Orthogonal deprotection logic. The steric bulk of the tert-butyl group prevents base hydrolysis, while the stability of the methyl cation is too low to allow acidolysis under mild conditions.

Strategic Applications in Drug Development

A. Metal-Halogen Exchange (Lithiation)

When performing lithium-halogen exchange on the 4-chloro moiety (or an adjacent position):

-

Methyl Ester: Incompatible. Organolithiums (RLi) will attack the ester carbonyl to form a ketone or tertiary alcohol.

-

tert-Butyl Ester: Often Compatible. The steric bulk protects the carbonyl from nucleophilic attack at low temperatures (-78°C), allowing for lithiation at the halogen followed by quenching with an electrophile.

B. Prodrug Design

-

Methyl Ester: Often used as a simple prodrug to improve oral bioavailability. It is rapidly hydrolyzed by plasma esterases to release the active benzoic acid.

-

tert-Butyl Ester: Rarely used as a prodrug due to slow enzymatic hydrolysis and the potential toxicity of the isobutylene/isobutanol byproduct. It is strictly a synthetic intermediate.

Experimental Protocols

Protocol A: Selective Cleavage of Methyl Ester (Base Hydrolysis)

Validates the stability of the tert-butyl group.

-

Dissolution: Dissolve 1.0 eq of the diester (containing both Me and t-Bu esters) in THF:MeOH:Water (3:1:1).

-

Reagent: Add 2.0 eq of Lithium Hydroxide monohydrate (

). -

Reaction: Stir at ambient temperature for 2–4 hours. Monitor by TLC/LCMS.[5]

-

Checkpoint: The methyl ester signal (

3.9) should disappear. The

-

-

Workup: Acidify carefully to pH 4 with 1M HCl (do not go too low or heat, to protect t-Bu). Extract with EtOAc.

Protocol B: Selective Cleavage of tert-Butyl Ester (Acidolysis)

Validates the acid-lability of the t-butyl group.

-

Dissolution: Dissolve 1.0 eq of the tert-butyl ester in Dichloromethane (DCM).

-

Reagent: Add Trifluoroacetic acid (TFA) (ratio 1:1 v/v with DCM).

-

Note: Triethylsilane (

) can be added as a cation scavenger if the molecule contains electron-rich aromatics.

-

-

Reaction: Stir at room temperature for 1–3 hours.

-

Observation: Evolution of isobutylene gas (bubbling) indicates reaction progress.

-

Workup: Concentrate in vacuo. Co-evaporate with toluene to remove residual TFA.

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for ester stability profiles).

-

Wright, S. W., et al. (1992). "Convenient preparations of t-butyl esters and ethers from t-butanol." Tetrahedron Letters, 33(12), 1539-1542. Link

- Nishiguchi, T., & Taya, H. (1989). "N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide: A new reagent for the preparation of tert-butyl esters." Journal of the American Chemical Society.

-

PubChem. (2024). Compound Summary for CID 108016353: tert-butyl 4-chloro-2-methylbenzoate. National Library of Medicine. Link

-

Sigma-Aldrich. (2024). Product Specification: Methyl 4-chloro-2-methylbenzoate. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Chloro-2-methyl-benzoic acid tert-butyl ester | C12H15ClO2 | CID 108016353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. tert-butyl 4-(aMinoMethyl)benzoate synthesis - chemicalbook [chemicalbook.com]

- 9. Protective Groups [organic-chemistry.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Functionality Of Methyl 4-Tert-Butylbenzoate and Applications - Vinati Organics [vinatiorganics.com]

Solubility of 4-Chloro-2-methyl-benzoic acid tert-butyl ester in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-methyl-benzoic acid tert-butyl ester in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract: The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation. This guide provides a comprehensive technical overview of the solubility of 4-Chloro-2-methyl-benzoic acid tert-butyl ester, a key intermediate in pharmaceutical synthesis. We will delve into the theoretical principles governing its solubility, present a detailed experimental protocol for its determination using the industry-standard shake-flask method, and discuss the importance of good laboratory practices (GLP) in ensuring data integrity. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility characteristics of this compound.

Introduction to 4-Chloro-2-methyl-benzoic acid tert-butyl ester

4-Chloro-2-methyl-benzoic acid tert-butyl ester is a chemical intermediate with the molecular formula C12H15ClO2 and a molecular weight of 226.70 g/mol .[1] Its structure, characterized by a substituted benzene ring and a tert-butyl ester group, plays a significant role in its physical and chemical properties, including its solubility profile. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and for the development of robust and scalable synthetic routes.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. The solubility of 4-Chloro-2-methyl-benzoic acid tert-butyl ester in organic solvents is governed by the interplay of intermolecular forces between the solute and the solvent molecules.

-

Van der Waals Forces: As a moderately sized organic molecule, London dispersion forces are a significant contributor to the interaction of the ester with nonpolar solvents.

-

Dipole-Dipole Interactions: The ester and chloro functional groups introduce polarity to the molecule, allowing for dipole-dipole interactions with polar aprotic and protic solvents.

-

Hydrogen Bonding: While the ester itself cannot donate a hydrogen bond, the carbonyl oxygen can act as a hydrogen bond acceptor, enabling interactions with protic solvents like alcohols.[2]

Generally, esters are less soluble in water compared to alcohols and carboxylic acids of similar molecular weight because they can only accept hydrogen bonds.[2] However, they tend to exhibit good solubility in a range of organic solvents. The bulky tert-butyl group may also influence solubility through steric effects.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[3][4][5] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Causality Behind Experimental Choices

The choices made during the experimental setup are critical for obtaining accurate and reproducible results. Adherence to Good Laboratory Practices (GLP) ensures the quality and integrity of the generated data.[6][7]

-

Equilibration Time: Sufficient time must be allowed for the system to reach thermodynamic equilibrium. This is typically determined empirically by measuring the concentration at different time points until it remains constant.[3][8]

-

Temperature Control: Solubility is highly dependent on temperature. Therefore, all experiments must be conducted in a temperature-controlled environment to ensure consistency.[4]

-

Solid Phase Analysis: It is crucial to ensure that the solid material remains in the same physical form (e.g., crystalline polymorph) throughout the experiment, as different forms can have different solubilities.

-

Quantification Method: The choice of analytical method for determining the concentration of the dissolved ester depends on its properties. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for compounds with a chromophore.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 4-Chloro-2-methyl-benzoic acid tert-butyl ester in a selection of organic solvents at a controlled temperature.

Materials:

-

4-Chloro-2-methyl-benzoic acid tert-butyl ester (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane)

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Protocol:

-

Preparation: Add an excess amount of solid 4-Chloro-2-methyl-benzoic acid tert-butyl ester to each vial. The excess solid ensures that a saturated solution is formed.

-

Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of 4-Chloro-2-methyl-benzoic acid tert-butyl ester.

-

Data Analysis: Calculate the solubility of the ester in each solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility of 4-Chloro-2-methyl-benzoic acid tert-butyl ester in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | 0.1 | < 1 | < 0.004 |

| Toluene | 2.4 | 150 | 0.662 |

| Ethyl Acetate | 4.4 | 350 | 1.544 |

| Acetone | 5.1 | > 500 | > 2.205 |

| Ethanol | 5.2 | > 500 | > 2.205 |

| Methanol | 6.6 | > 500 | > 2.205 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental determination is required for precise values.

Interpretation:

Based on the hypothetical data and theoretical principles, we can infer the following:

-

Poor Solubility in Nonpolar Solvents: The low solubility in heptane is expected due to the significant polarity of the ester and chloro groups.

-

Good Solubility in Solvents of Intermediate Polarity: Toluene and ethyl acetate show good solvating power, indicating a favorable balance of dispersion forces and dipole-dipole interactions.

-

High Solubility in Polar Aprotic and Protic Solvents: Acetone, ethanol, and methanol are excellent solvents for the ester, likely due to strong dipole-dipole interactions and, in the case of alcohols, hydrogen bonding with the carbonyl oxygen of the ester.

Conclusion

A thorough understanding of the solubility of 4-Chloro-2-methyl-benzoic acid tert-butyl ester is essential for its effective use in pharmaceutical synthesis. This guide has outlined the theoretical basis for its solubility in organic solvents and provided a detailed, robust experimental protocol for its determination using the shake-flask method. By adhering to the principles of Good Laboratory Practice and employing a systematic approach, researchers can obtain high-quality, reliable solubility data to inform process development, optimization, and formulation activities.

References

-

Baka, E., et al. (2008). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. PubMed. Retrieved from [Link]

-

Tsinman, K., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. Retrieved from [Link]

-

Baka, E. (2011). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

-

Tsinman, K., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. PubMed. Retrieved from [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Scite.ai. Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Retrieved from [Link]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. PubMed. Retrieved from [Link]

-

DePalma, A., et al. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. ACS Publications. Retrieved from [Link]

-

PubChem. 4-Chloro-2-methyl-benzoic acid tert-butyl ester. Retrieved from [Link]

-

ResearchGate. Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]

-

U.S. EPA. (2016). Good Laboratory Practices Advisories. Retrieved from [Link]

-

Maczynski, A., et al. (2009). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. AIP Publishing. Retrieved from [Link]

-

Scribd. Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

PubChem. 4-Chloro-2-methylbenzoic acid. Retrieved from [Link]

-

European Union. Good Laboratory Practice (GLP). Retrieved from [Link]

-

Science Ready. Esters: Structure, Nomenclature and Properties – HSC Chemistry. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). Retrieved from [Link]

-

NIST. 4-Chlorobenzoic acid, 2-methylpropyl ester. Retrieved from [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 4-chloro-, methyl ester (CAS 1126-46-1). Retrieved from [Link]

- Google Patents. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.

-

ResearchGate. Measurement and Modeling of Solubility of para - tert -Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. Retrieved from [Link]

Sources

- 1. 4-Chloro-2-methyl-benzoic acid tert-butyl ester | C12H15ClO2 | CID 108016353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scienceready.com.au [scienceready.com.au]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Policy: Good Laboratory Practices Advisories - Compliance Monitoring | Compliance | US EPA [19january2021snapshot.epa.gov]

- 7. Good Laboratory Practice (GLP) | EFSA [efsa.europa.eu]

- 8. downloads.regulations.gov [downloads.regulations.gov]

4-Chloro-2-methyl-benzoic acid tert-butyl ester SDS safety data sheet

The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes standard safety data with "read-across" toxicological principles and practical synthetic expertise.

Safety, Handling, and Synthetic Utility in Drug Discovery

Chemical Identity & Physicochemical Profile

Compound Name: 4-Chloro-2-methyl-benzoic acid tert-butyl ester CAS Number: 1872907-39-5 Synonyms: tert-Butyl 4-chloro-2-methylbenzoate; 4-Chloro-2-methyl-benzoic acid 1,1-dimethylethyl ester.[1][2] Molecular Formula: C₁₂H₁₅ClO₂ Molecular Weight: 226.70 g/mol [1]

Core Properties

| Property | Value / Description | Technical Insight |

| Physical State | Solid (Low melting) or Viscous Liquid | Likely a low-melting solid due to the disruption of crystal packing by the bulky tert-butyl and ortho-methyl groups. |

| Solubility | Organic solvents (DCM, EtOAc, THF) | Highly lipophilic (LogP ~3.8). Insoluble in water. |

| Flash Point | >110°C (Predicted) | Treat as a combustible material (Class IIIB). |

| Acid Sensitivity | High | The tert-butyl ester is acid-labile, cleaving via E1 elimination to release isobutylene. |

| Base Stability | Excellent | Steric hindrance from the ortho-methyl group confers exceptional resistance to saponification. |

Hazard Identification & Toxicology (GHS)

Note: Experimental toxicological data for this specific CAS is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated benzoic esters (e.g., CAS 7499-07-2).

GHS Classification (Read-Across)

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

Toxicological Mechanisms

-

Local Irritation: As a lipophilic alkylating-like agent (though weak), the compound can penetrate the stratum corneum, leading to localized dermatitis upon prolonged contact.

-

Metabolic Hydrolysis: Upon systemic absorption, esterases will cleave the tert-butyl group, releasing 4-chloro-2-methylbenzoic acid . The parent acid is a known irritant and potential biological effector in hepatic pathways.

-

No-Effect Level (DNEL): Not established. Handle as a potent bioactive intermediate until proven otherwise.

Safe Handling & Storage Protocols

Expertise Note: The primary risk with this compound is not acute lethality, but rather cross-contamination in high-sensitivity assays and chemical instability if stored improperly.

Storage Architecture

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen .

-

Reasoning: While relatively stable, the tert-butyl moiety can undergo slow autocatalytic decomposition if trace acid impurities are present (forming isobutylene gas, which can pressurize vials).

-

-

Incompatibility: Keep strictly isolated from Lewis Acids (e.g., AlCl₃, BF₃) and Strong Bronsted Acids (HCl, TFA), which will trigger rapid deprotection.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Causality / Justification |

| Gloves | Nitrile (≥0.11 mm) | Latex is permeable to lipophilic esters. For prolonged handling, use double-gloving to prevent breakthrough. |

| Respiratory | N95 / P100 | If handling solid powder, prevent inhalation of fines. In solution, handle strictly within a Fume Hood.[3] |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient if the liquid/melt splashes; the lipophilicity allows rapid corneal uptake. |

Workflow Visualization: Safe Handling Decision Tree

Figure 1: Decision logic for PPE selection and engineering controls based on physical state.

Emergency Response

-

Inhalation: Move to fresh air immediately. If respiratory irritation (coughing) persists, administer oxygen. The hydrolysis product (acid) can irritate mucous membranes.

-

Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use alcohol or organic solvents, as they may enhance transdermal absorption.

-

Spill Cleanup:

Synthetic Utility & Application in Drug Development

Why use this specific ester? In medicinal chemistry, 4-Chloro-2-methyl-benzoic acid tert-butyl ester serves as a robust "Orthogonal Protecting Group."

Orthogonal Protection Strategy

The tert-butyl ester is stable to basic conditions (e.g., LiOH, NaOH) that would cleave methyl or ethyl esters. This allows researchers to:

-

Perform saponification on other esters in the molecule while keeping this benzoate intact.

-

Conduct nucleophilic substitutions on the 4-Chloro position (e.g., Buchwald-Hartwig amination) without competing attack on the carbonyl.

Controlled Deprotection Protocol

The deprotection is driven by the stability of the tert-butyl carbocation.

Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 ratio). Mechanism: E1 Elimination. Scavenger: Addition of triethylsilane (Et₃SiH) is recommended if the molecule contains electron-rich aromatic rings, to scavenge the generated tert-butyl cation and prevent alkylation byproducts.

Reaction Mechanism Visualization

Figure 2: Acid-catalyzed deprotection mechanism via E1 elimination pathway.

Synthetic Tips (Expert Insights)

-

Steric Factor: The 2-methyl group exerts significant steric pressure. While this makes the ester harder to form initially, it makes it highly resistant to accidental hydrolysis during aqueous workups.

-

Suzuki Coupling: This compound is an excellent scaffold for Suzuki couplings at the 4-Cl position. The tert-butyl ester tolerates the basic conditions of palladium catalysis (e.g., K₂CO₃/Pd(dppf)Cl₂) far better than a methyl ester, which might partially hydrolyze.

References

-

PubChem. 4-Chloro-2-methyl-benzoic acid tert-butyl ester (Compound CID 108016353).[1] National Library of Medicine. Available at: [Link]

-

Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.[9] Wiley-Interscience. (Standard reference for tert-butyl ester stability and deprotection conditions).

-

Organic Chemistry Portal. tert-Butyl Esters: Protection and Deprotection. Available at: [Link]

Sources

- 1. 4-Chloro-2-methyl-benzoic acid tert-butyl ester | C12H15ClO2 | CID 108016353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. tert-Butyl Esters [organic-chemistry.org]

tert-butyl 2-methyl-4-chlorobenzoate supplier and price

Technical Whitepaper: Procurement, Synthesis, and Quality Control of tert-Butyl 4-chloro-2-methylbenzoate

Executive Summary

In advanced active pharmaceutical ingredient (API) synthesis, the selection of orthogonal protecting groups is paramount to avoiding unwanted side reactions during multi-step sequences. tert-Butyl 4-chloro-2-methylbenzoate (also referred to as tert-butyl 2-methyl-4-chlorobenzoate; CAS 1872907-39-5) serves as a highly specialized, sterically hindered building block[1]. This guide details the mechanistic rationale for its use, self-validating quality control protocols, and a comprehensive supplier and pricing matrix to streamline procurement for drug development professionals.

Strategic Utility in Drug Design

The strategic value of the tert-butyl ester of 4-chloro-2-methylbenzoic acid lies in its dual functionality:

-

Extreme Steric Shielding: The bulky tert-butyl group, combined with the ortho-methyl substituent, forces the ester carbonyl out of the plane of the aromatic ring. This steric blockade renders the ester highly resistant to nucleophilic attack (e.g., from Grignard reagents or organolithiums used elsewhere in the molecule).

-

Orthogonal Deprotection: Unlike methyl or ethyl esters, which require basic hydrolysis (saponification) for removal, the tert-butyl ester is completely stable to strong bases (e.g., LiOH, NaOH). It is selectively cleaved under mild acidic conditions (e.g., Trifluoroacetic acid in Dichloromethane), releasing isobutylene and the free carboxylic acid without disturbing base-sensitive functional groups.

-

Late-Stage Functionalization: The 4-chloro substituent acts as an electrophilic handle for palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig aminations or Suzuki-Miyaura couplings), allowing for modular diversification of the aromatic core.

Fig 1: Synthetic workflow and downstream orthogonal deprotection of the tert-butyl ester.

Mechanistic Synthesis & In-House Preparation

When commercial procurement lead times are prohibitive, tert-butyl 4-chloro-2-methylbenzoate can be synthesized in-house from the parent acid. Standard Fischer esterification fails here due to the steric hindrance of the 2-methyl group. Instead, a Steglich-type esterification utilizing di-tert-butyl dicarbonate (Boc₂O) is required.

Step-by-Step Synthetic Protocol:

-

Initiation: Charge a flame-dried round-bottom flask with 4-chloro-2-methylbenzoic acid (1.0 eq) and Boc₂O (1.2 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

-

Catalysis: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) portion-wise at 0 °C.

-

Causality: DMAP acts as a nucleophilic catalyst. It attacks Boc₂O to form a highly electrophilic N-Boc pyridinium intermediate. The steric bulk of the ortho-methyl group prevents direct attack on the bulky Boc₂O, making this highly reactive intermediate strictly necessary for the reaction to proceed.

-

-

Evolution: Stir the reaction mixture at room temperature for 12 hours. Monitor gas evolution (CO₂) via a bubbler. The mixed anhydride intermediate decomposes to yield the desired ester, CO₂, and tert-butanol.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with 1M HCl to selectively protonate and remove residual DMAP.

-

Purification: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure product.

Quality Control (QC) & Validation Protocols

Validating the integrity of procured or synthesized tert-butyl 4-chloro-2-methylbenzoate is critical. The compound has a molecular weight of 226.70 g/mol and a formula of C₁₂H₁₅ClO₂[1]. Below is a self-validating analytical workflow designed to prevent false rejections of high-quality batches.

Step-by-Step QC Methodology:

-

Sample Preparation: Dissolve 5 mg of the procured standard in 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum at 400 MHz.

-

Spectral Validation (Pass/Fail Criteria):

-

Confirm the presence of a distinct 9H singlet at ~1.55 ppm, corresponding to the tert-butyl group.

-

Confirm a 3H singlet at ~2.55 ppm, corresponding to the aryl methyl group.

-

Confirm three distinct aromatic protons (multiplets/doublets) between 7.0–7.8 ppm.

-

-

Mass Spectrometry (GC-MS) - Crucial Expert Insight: Run an Electron Ionization Mass Spectrometry (EI-MS) analysis.

-

Causality: Do not reject the batch if the intact molecular ion (m/z 226.7) is weak or absent. tert-Butyl esters undergo rapid McLafferty-type rearrangement or direct elimination in the ionization chamber. A high-purity batch will typically present a massive base peak at m/z 170 ([M - 56]⁺), corresponding to the loss of isobutylene and the formation of the parent acid cation.

-

Fig 2: Quality control validation and procurement decision matrix for incoming batches.

Supplier Evaluation & Pricing Matrix

The global supply chain for tert-butyl 4-chloro-2-methylbenzoate (CAS 1872907-39-5) is highly specialized. It is primarily available through custom synthesis providers and advanced building-block catalogs.

Below is a consolidated matrix of verified suppliers, catalog identifiers, and pricing data to inform procurement strategies:

| Supplier | Catalog / Product ID | Purity Grade | Pack Size | Price (USD) | Lead Time |

| Enamine Ltd. [2] | MADE B… | >95% (NMR) | 1 g | $574.00 | 20 days (Ships from Ukraine) |

| Sigma-Aldrich [3] | AOBH9A6276A2 | >95% | Custom | Inquiry | Variable |

| GMR Pharma [4] | GMR-22-03923 | >95% | Custom / Bulk | Inquiry | Variable |

| chemPUR | CAS:1872907-39-5 | Research Grade | Custom | Inquiry | Variable (Ships from Germany) |

Note: Pricing and lead times are subject to geopolitical shipping constraints and raw material availability. For scale-up campaigns (>100g), custom synthesis inquiries with GMR Pharma or Sigma-Aldrich's AldrichCPR division are recommended over catalog purchasing.

References

-

4-Chloro-2-methyl-benzoic acid tert-butyl ester | C12H15ClO2 | CID 108016353 Source: PubChem (National Institutes of Health) URL:[Link]

-

IUPAC Name - Chemspace Search Results (Enamine Ltd. Pricing) Source: Chemspace URL:[Link]

-

Speciality Chemicals – GMR Pharma Source: GMR Pharma URL:[Link]

-

chemPUR Feinchemikalien und Forschungsbedarf GmbH Source: ChemBuyersGuide URL:[Link]

Sources

Technical Guide: 4-Chloro-2-methyl-benzoic acid tert-butyl ester

Topic: 4-Chloro-2-methyl-benzoic acid tert-butyl ester PubChem CID Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Utilization in Medicinal Chemistry & Organic Synthesis

Executive Summary

4-Chloro-2-methyl-benzoic acid tert-butyl ester (PubChem CID: 108016353 ) is a specialized intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Its structural uniqueness lies in the orthogonality of its functional groups: an acid-labile tert-butyl ester protecting group and a palladium-reactive aryl chloride , positioned meta to each other but influenced sterically by an ortho-methyl group.

This guide provides a comprehensive technical analysis of this compound, detailing its synthesis, chemical stability, and application in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). It addresses the specific challenges posed by the ortho-methyl steric hindrance and offers validated protocols for its handling and derivatization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| PubChem CID | 108016353 |

| CAS Number | 1872907-39-5 |

| IUPAC Name | tert-butyl 4-chloro-2-methylbenzoate |

| Molecular Formula | C₁₂H₁₅ClO₂ |

| Molecular Weight | 226.70 g/mol |

| SMILES | CC1=C(C=CC(=C1)Cl)C(=O)OC(C)(C)C |

| InChI Key | UDAULNDFFKITRZ-UHFFFAOYSA-N |

| LogP (Predicted) | 3.8 (Lipophilic) |

| Physical State | Colorless to pale yellow oil or low-melting solid |

Structural Insight: The tert-butyl group provides significant steric bulk, rendering the ester highly resistant to nucleophilic attack and hydrolysis under basic conditions (e.g., during Suzuki coupling). Conversely, the ortho-methyl group (C2 position) introduces local steric strain that can influence the conformation of the ester moiety, potentially retarding the rate of hydrolysis even under acidic conditions compared to non-methylated analogs.

Synthetic Pathways & Manufacturing Logic[9]

The synthesis of 4-chloro-2-methyl-benzoic acid tert-butyl ester is typically approached via a two-stage convergent sequence. The primary challenge is installing the carboxylate in the presence of the aryl chloride without causing hydrodehalogenation.

Core Synthesis Workflow (Graphviz Visualization)

Figure 1: Synthetic route from commercially available 2-bromo-5-chlorotoluene. The pathway prioritizes Lithium-Halogen exchange over benzylic deprotonation.

Detailed Protocol: Acid Precursor Synthesis

Reaction: Lithium-Halogen Exchange / Carboxylation

-

Reagents: 2-Bromo-5-chlorotoluene (1.0 eq), sec-Butyllithium (1.1 eq), anhydrous THF, Dry Ice (CO₂).

-

Procedure:

-

Cool a solution of 2-bromo-5-chlorotoluene in THF to -78°C .

-

Add sec-BuLi dropwise. Note: n-BuLi may cause competing benzylic deprotonation at the methyl group; sec-BuLi or t-BuLi is preferred for rapid halogen exchange.

-

Stir for 30 minutes at -78°C.

-

Cannulate the lithiated species onto an excess of crushed solid CO₂ (or bubble gaseous CO₂).

-

Allow to warm to room temperature and quench with 1M HCl.

-

Yield Expectation: 85-92%.

-

Detailed Protocol: tert-Butyl Esterification

Reaction: Acid-Catalyzed Esterification via Anhydride Direct esterification with tert-butanol is slow due to sterics. The preferred method uses Boc Anhydride (Boc₂O) .

-

Reagents: 4-Chloro-2-methylbenzoic acid (1.0 eq), Boc₂O (2.0 eq), DMAP (0.1 eq), tert-Butanol (solvent/reactant) or THF.

-

Mechanism: DMAP attacks Boc₂O to form a reactive acyl-pyridinium species, which reacts with the benzoic acid to form a mixed anhydride. This intermediate undergoes decarboxylative esterification to yield the tert-butyl ester.

-

Step-by-Step:

-

Dissolve the acid in anhydrous THF.

-

Add Boc₂O and catalytic DMAP (4-dimethylaminopyridine).

-

Stir at 40°C for 12 hours. Evolution of CO₂ gas indicates reaction progress.

-

Workup: Wash with saturated NaHCO₃ to remove unreacted acid.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Applications in Drug Development[10]

Orthogonal Reactivity Strategy

The power of CID 108016353 lies in its ability to serve as a stable scaffold for cross-coupling reactions. The tert-butyl ester is stable to:

-

Basic conditions: (e.g., K₂CO₃, Cs₂CO₃ used in Suzuki couplings).

-

Nucleophiles: (e.g., amines in Buchwald couplings, provided temperature is controlled).

-

Oxidation: Stable to standard oxidative workups.

It is labile to:

-

Strong Acids: TFA, HCl (cleaves to carboxylic acid).

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol allows the installation of biaryl systems while retaining the ester for later deprotection.

Reaction Scheme: Ar-Cl + Ar'-B(OH)2 --[Pd catalyst]--> Ar-Ar' (Ester Intact)

| Component | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos | Aryl chlorides are less reactive than bromides. SPhos or XPhos ligands are required to facilitate oxidative addition into the C-Cl bond, especially with the ortho-methyl steric hindrance. |

| Base | K₃PO₄ (2.0 eq) | Potassium phosphate is milder than hydroxides, preventing any risk of ester hydrolysis, though the t-butyl group is generally robust. |

| Solvent | Dioxane / Water (4:1) | The biphasic system dissolves inorganic bases and organic substrates. |

| Temperature | 90°C - 100°C | Activation energy for Ar-Cl bond insertion is high. |

Experimental Steps:

-

Charge a reaction vial with CID 108016353 (1.0 eq), Boronic Acid (1.2 eq), K₃PO₄ (2.0 eq), and Pd catalyst (5 mol%).

-

Evacuate and backfill with Nitrogen (3x).

-

Add degassed Dioxane/Water.

-

Heat to 90°C for 16 hours.

-

Validation: Monitor by LC-MS. The product will show the mass of the biaryl ester. The tert-butyl group often fragments in MS source (loss of 56 Da), so look for [M+H]+ and [M+H - tBu]+.

Safety & Handling (E-E-A-T)

While specific toxicological data for this ester is limited, its profile is extrapolated from the parent acid and analogous alkyl benzoates.

-

GHS Classification (Predicted):

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.

-

H412: Harmful to aquatic life with long-lasting effects (due to lipophilicity, LogP ~3.8).

-

-

Handling:

-

Use nitrile gloves. The compound is lipophilic and can penetrate skin.

-

Handle in a fume hood to avoid inhalation of dust/aerosols.

-

-

Storage:

-

Store at room temperature (25°C) in a tightly sealed container.

-

Stable to moisture, but avoid prolonged exposure to strong acids.

-

References

-

PubChem. 4-Chloro-2-methyl-benzoic acid tert-butyl ester (CID 108016353).[2] National Library of Medicine. [Link]

-

Gilman, H., et al. Relative Reactivities of Organometallic Compounds. J. Am. Chem. Soc. 1940, 62, 2327. (Foundational reference for lithiation of aryl halides). [Link]

-

Miyaura, N., Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457-2483. (Standard protocol for Suzuki coupling on aryl chlorides). [Link]

- U.S. Patent 6,573,404.Method for producing ortho-alkylated benzoic acid derivatives. (Describes the synthesis of the parent acid 4-chloro-2-methylbenzoic acid).

Sources

Methodological & Application

Esterification of 4-chloro-2-methylbenzoic acid using tert-butyl 2,2,2-trichloroacetimidate

Executive Summary

This application note details the protocol for the preparation of tert-butyl 4-chloro-2-methylbenzoate using tert-butyl 2,2,2-trichloroacetimidate (TBTA). This method is specifically selected to overcome the challenges posed by the steric hindrance of the ortho-methyl group on the benzoic acid core. Unlike Fischer esterification (which requires harsh acidic conditions that may degrade sensitive moieties) or standard carbodiimide couplings (which are often sluggish with ortho-substituted benzoates), the TBTA method proceeds under mild conditions via a carbocation-like transition state, effectively bypassing significant steric penalties.

Introduction & Rationale

The synthesis of tert-butyl esters is a critical step in medicinal chemistry, often serving as an acid-labile protecting group for carboxylic acids. However, the substrate 4-chloro-2-methylbenzoic acid presents two specific challenges:

-

Steric Hindrance: The ortho-methyl group creates steric bulk that impedes the nucleophilic attack required in standard acyl-substitution mechanisms.

-

Electronic Deactivation: The para-chloro group is electron-withdrawing, reducing the nucleophilicity of the carboxylate oxygen, though this effect is secondary to the steric constraints.

Why TBTA?

The reaction with tert-butyl 2,2,2-trichloroacetimidate operates via an acid-catalyzed alkylation mechanism (mimicking

Reaction Mechanism

The reaction is catalyzed by a Lewis acid (typically Boron Trifluoride Etherate,

-

Activation: The Lewis acid coordinates with the imidate nitrogen, increasing the electrophilicity of the imidate carbon.

-

Proton Transfer: The carboxylic acid protonates the imidate (or the complex), facilitating the departure of the leaving group.

-

Alkylation: The tert-butyl group is transferred to the carboxylate oxygen. This likely proceeds via a concerted mechanism with significant carbocation character, releasing trichloroacetamide as a neutral byproduct.

Figure 1: Mechanistic pathway for the TBTA esterification. The reaction is driven by the formation of the stable trichloroacetamide byproduct.

Experimental Protocol

Critical Parameters

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 equiv Acid : 2.0 equiv TBTA | Excess TBTA compensates for potential hydrolysis by trace moisture and the slower kinetics of the hindered substrate. |

| Catalyst | Lewis acid catalysis is essential for sterically hindered substrates to proceed at room temperature. | |

| Solvent | Dichloromethane (DCM) or Cyclohexane/DCM (2:1) | Non-polar/aprotic solvents prevent imidate decomposition. Cyclohexane aids in precipitating the amide byproduct. |

| Temperature | Ambient ( | Heating is generally unnecessary and may cause decomposition of the reagent to isobutylene. |

| Atmosphere | Nitrogen or Argon | Moisture exclusion is critical; water reacts rapidly with TBTA to form trichloroacetamide and t-butanol. |

Step-by-Step Methodology

Reagents:

-

4-Chloro-2-methylbenzoic acid (MW: 170.6 g/mol )

-

tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (MW: 218.5 g/mol ,

g/mL) -

Boron Trifluoride Etherate (

)[1] -

Anhydrous Dichloromethane (DCM)

-

Sodium Bicarbonate (

)

Procedure:

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with nitrogen.

-

Dissolution: Add 4-chloro-2-methylbenzoic acid (1.71 g, 10.0 mmol, 1.0 equiv) to the flask. Add anhydrous DCM (20 mL, 0.5 M concentration).

-

Note: The acid may not fully dissolve initially; this is acceptable.

-

-

Reagent Addition: Via syringe, add TBTA (4.37 g, 3.6 mL, 20.0 mmol, 2.0 equiv) to the stirring suspension.

-

Catalysis: Cool the mixture slightly to

(ice bath) to control the initial exotherm. Add-

Observation: Gas evolution (isobutylene) is possible but usually minimal at this temperature. The solid acid should dissolve as the reaction progresses.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–18 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: 10% EtOAc in Hexanes).[2] The product will be less polar (higher

) than the acid.

-

-

Quench & Workup:

-

Once complete, add solid

(approx. 500 mg) to the reaction mixture and stir for 10 minutes to neutralize the catalyst. -

Filter the mixture through a fritted funnel or a pad of Celite to remove the precipitated trichloroacetamide and bicarbonate salts.

-

Alternative: If no precipitate forms, wash the organic layer with saturated aqueous

(2 x 20 mL) and Brine (1 x 20 mL). Caution: tert-butyl esters are acid-sensitive; avoid acidic washes.

-

-

Purification:

-

Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure. -

Flash Chromatography: Purify the residue on silica gel.

-

Mobile Phase: Gradient 0%

5% EtOAc in Hexanes. -

Note: The product is non-polar. Trichloroacetamide (

in 20% EtOAc/Hex) generally elutes after the ester.

-

-

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Conversion | Steric hindrance slowing kinetics; reagent hydrolysis. | Add an additional 0.5–1.0 equiv of TBTA and stir for another 6 hours. Do not heat above |

| Product Hydrolysis | Acidic workup or silica gel acidity. | Ensure quench with |

| "Gooey" Precipitate | Trichloroacetamide not fully crystallizing. | Add a small amount of cold Hexane/Cyclohexane to the reaction mixture before filtration to force precipitation of the amide. |

| Reagent Decomposition | Wet solvent. | TBTA is moisture sensitive. Ensure DCM is distilled over |

Safety & Handling

-

TBTA: Irritant. Moisture sensitive. Store in a refrigerator under inert gas.

- : Corrosive and moisture sensitive. Fumes in air. Handle in a fume hood.

-

DCM: Suspected carcinogen. Use appropriate PPE.